2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Description

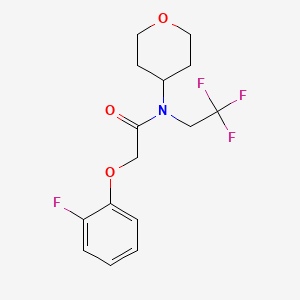

2-(2-Fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated acetamide derivative with a complex substitution pattern. Its structure comprises:

- 2-Fluorophenoxy group: A benzene ring substituted with fluorine at the ortho position, linked via an ether oxygen to the acetamide core.

- N-Oxan-4-yl (tetrahydropyran-4-yl): A saturated six-membered oxygen-containing ring, contributing to stereoelectronic effects and solubility.

- N-(2,2,2-Trifluoroethyl): A trifluoroethyl group attached to the acetamide nitrogen, introducing strong electron-withdrawing properties.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F4NO3/c16-12-3-1-2-4-13(12)23-9-14(21)20(10-15(17,18)19)11-5-7-22-8-6-11/h1-4,11H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSPDZZNUHNKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 303.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Tyrosine Kinase Inhibition : The compound has shown potential as a tyrosine kinase inhibitor, which plays a crucial role in cell signaling pathways related to growth and proliferation. This inhibition can lead to reduced tumor growth in cancer models .

- Fluorine Substitution Effects : The presence of fluorine atoms in the structure enhances lipophilicity and metabolic stability, which may improve the compound's efficacy and bioavailability .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast and lung cancer cells with IC50 values in the low micromolar range.

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Preclinical models indicate a reduction in pro-inflammatory cytokines following treatment, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of this compound:

-

In Vitro Cytotoxicity Study : A recent study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 of approximately 5 μM for MCF-7 cells and 7 μM for A549 cells .

Cell Line IC50 (µM) MCF-7 5 A549 7 - Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups .

Scientific Research Applications

P38 MAPK Inhibition

The primary application of this compound lies in its role as a P38 MAPK inhibitor. P38 MAPK is involved in inflammatory responses and cellular stress responses, making it a target for treating inflammatory diseases and certain cancers. Research has indicated that compounds with similar structures have shown promising results in modulating the activity of P38 MAPK, leading to reduced inflammation and tumor growth .

Drug Development

The compound's unique structural features make it a candidate for further drug development. It can serve as a lead compound for synthesizing analogs with enhanced potency or selectivity against specific biological targets. The presence of fluorine atoms often enhances metabolic stability and bioavailability, key factors in drug design.

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The acetamide scaffold is widely modified to tune physicochemical and biological properties. Key analogues include:

Key Observations :

- Fluorine vs. Chlorine: The target compound’s 2-fluorophenoxy group offers reduced steric hindrance and enhanced electronic effects compared to chlorinated analogues, which may improve target engagement .

- Oxan-4-yl vs. Cyclohexyl : The oxan-4-yl group (tetrahydropyran) provides better solubility in polar solvents than cyclohexyl due to its oxygen atom, critical for bioavailability .

- Trifluoroethyl vs. Trifluoroacetyl : The N-trifluoroethyl group in the target compound avoids the high reactivity of trifluoroacetyl, reducing off-target interactions .

Solid-State and Crystallographic Properties

highlights that meta-substituted trichloroacetamides exhibit varied crystal packing due to electron-withdrawing groups. While the target compound lacks trichloro substitution, its 2-fluorophenoxy and trifluoroethyl groups likely influence intermolecular interactions (e.g., C–F···H hydrogen bonds) and crystal lattice stability . In contrast, compounds like 2-chloro-N-(4-fluorophenyl)acetamide rely on N–H···O hydrogen bonds for packing, suggesting fluorine’s role in the target compound may reduce such interactions .

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide?

Methodological Answer:

- Reagent Selection : Use Cs₂CO₃ as a base for nucleophilic substitution reactions to couple fluorophenol derivatives with chloroacetamide intermediates, as demonstrated in analogous acetamide syntheses .

- Reaction Conditions : Conduct reactions under inert gas (e.g., argon) to prevent hydrolysis of trifluoroethyl groups, with DMF as a solvent for polar intermediates .

- Purification : Employ silica gel column chromatography with gradients of n-hexane:ethyl acetate (100:0 to 0:100) to isolate the product, followed by recrystallization for high-purity yields (>95%) .

- Yield Optimization : Microwave-assisted synthesis (e.g., 24-hour stirring at room temperature) can enhance reaction efficiency for phenoxy-acetamide derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the oxan-4-yl (tetrahydropyran) ring (δ ~3.5–4.5 ppm for protons) and trifluoroethyl groups (δ ~3.8–4.2 ppm for -CF₃ adjacent protons) .

- LC-HRMS : Validate molecular weight (e.g., theoretical vs. observed m/z) to confirm the absence of byproducts or degradation .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the acetamide backbone) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data between crystallography and NMR for this compound?

Methodological Answer:

- Multi-Technique Validation : Combine single-crystal XRD (for solid-state geometry) with solution-state NMR to assess conformational flexibility. For example, meta-substituted acetamides show torsional angle variations between solid and solution states due to steric effects .

- Dynamic NMR : Probe temperature-dependent NMR shifts to detect rotameric equilibria in the trifluoroethyl group .

- Computational Modeling : Compare DFT-optimized structures with experimental XRD/NMR data to identify discrepancies caused by solvent effects or crystal packing .

Q. What methodologies are recommended for evaluating the compound’s stability under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess hydrolytic/oxidative stability. Monitor degradation via HPLC .

- Storage Optimization : Store at 2–8°C under inert gas (argon) to prevent moisture-induced hydrolysis of the acetamide bond .

- pH Stability Profiling : Test solubility and stability in buffers (pH 1–12) to identify optimal conditions for biological assays .

Q. How can researchers design bioactivity assays based on structural analogs of this compound?

Methodological Answer:

- Target Identification : Prioritize voltage-gated calcium channels (Cav) or fibrosis-related kinases (e.g., DDR1) based on structural similarities to antiepileptic Cav stabilizers (e.g., suvecaltamide) and DDR1 inhibitors .

- Binding Assays : Use ¹⁹F NMR to track trifluoroethyl group interactions in cellular environments, leveraging fluorine’s high sensitivity for ligand-binding studies .

- In Silico Docking : Perform molecular docking with Cav or DDR1 crystal structures (PDB IDs: 6JP5, 4Z10) to predict binding modes and guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.